![molecular formula C18H15IN6 B5693119 3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone CAS No. 5305-32-8](/img/structure/B5693119.png)
3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
Overview
Description
3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, also known as IBH, is a chemical compound that has been studied for its potential applications in scientific research. IBH is a hydrazone derivative that has been shown to have biological activity, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of 3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in cell growth and proliferation. 3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of inflammatory responses. 3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several advantages for use in lab experiments, including its potent biological activity and relatively simple synthesis method. However, 3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, including the development of new derivatives with improved biological activity and the investigation of its potential applications in various disease models. Additionally, further research is needed to fully understand the mechanism of action of 3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone and its potential side effects.
Synthesis Methods
The synthesis of 3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves the reaction of 3-iodobenzaldehyde with 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product.
Scientific Research Applications
3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for further research.
properties
IUPAC Name |
5-ethyl-N-[(E)-(3-iodophenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN6/c1-2-25-15-9-4-3-8-14(15)16-17(25)21-18(24-22-16)23-20-11-12-6-5-7-13(19)10-12/h3-11H,2H2,1H3,(H,21,23,24)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWYUDHYHYETLI-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC(=CC=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC(=CC=C4)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430564 | |
Record name | BAS 00230992 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole | |
CAS RN |
5305-32-8 | |
Record name | BAS 00230992 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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